2-(bromomethyl)-1-cyclopropyl-1H-imidazole
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Overview
Description
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and then passed through a constant-temperature water bath under illumination .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-1-cyclopropyl-1H-imidazole, while oxidation with potassium permanganate would produce this compound-4,5-dicarboxylic acid.
Scientific Research Applications
2-(bromomethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-cyclopropyl-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
2-(bromomethyl)-1H-imidazole: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.
2-(chloromethyl)-1-cyclopropyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
2-(bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
2-(bromomethyl)-1-cyclopropyl-1H-imidazole is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct chemical reactivity and potential biological activity. The cyclopropyl group can introduce strain into the molecule, affecting its interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-(bromomethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C7H9BrN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
OGXWGITZQRHJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2CBr |
Origin of Product |
United States |
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